4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)pyridin-2-amine
Description
4-Methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)pyridin-2-amine is a heterocyclic compound featuring a central methine group bridging a 2-methylindole and pyridine moiety, with an additional pyridin-2-amine substituent. Its structure combines aromatic and nitrogen-rich motifs, making it a candidate for biological applications such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
4-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-14-10-12-23-19(13-14)25-21(18-9-5-6-11-22-18)20-15(2)24-17-8-4-3-7-16(17)20/h3-13,21,24H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJVDGXAVUMNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound’s closest analogs differ in substituents on the aryl group attached to the indole-pyridine core. These modifications influence physicochemical properties and biological activity:
Table 1: Structural and Functional Comparison of Analogs
Impact of Substituents
- Halogen Effects : Chlorine (Cl) and fluorine (F) substituents alter lipophilicity (Cl > F) and electronic properties. The 4-Cl analog () shows explicit β-catenin/Tcf inhibition, suggesting halogen position (para vs. ortho) may optimize target binding .
- Methyl Group : The 4-methyl group on the pyridine ring in the target compound may enhance metabolic stability compared to halogenated analogs, though this requires experimental validation.
Research Findings and Data
Physicochemical Properties
- Lipophilicity (LogP) : Predicted values (via computational tools) suggest Cl-substituted analogs (LogP ~3.5) are more lipophilic than the F-substituted analog (LogP ~2.9), impacting membrane permeability.
- Solubility : Fluorine’s electronegativity may improve aqueous solubility compared to chlorine derivatives.
Pharmacological Data (Limited)
- 4-Cl Analog: Demonstrated IC50 values in the nanomolar range for β-catenin/Tcf inhibition in preclinical models .
- Target Compound: No direct data available, but pyridine-indole hybrids are explored in kinase (e.g., CDK) and epigenetic targets .
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